molecular formula C7H10F3NO B083673 2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone CAS No. 14719-28-9

2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone

Cat. No. B083673
CAS RN: 14719-28-9
M. Wt: 181.16 g/mol
InChI Key: BQWMMFLICUKKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone, commonly known as TFE, is a fluorinated ketone that has gained significant attention in scientific research due to its unique properties. TFE is a colorless liquid that is soluble in organic solvents and has a boiling point of 102-103°C. This compound has been synthesized through various methods and has been used in a wide range of applications, including biochemical and physiological studies.

Mechanism Of Action

TFE inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmission. TFE has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in neurotransmission.

Biochemical And Physiological Effects

TFE has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. TFE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, TFE has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages And Limitations For Lab Experiments

TFE has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. TFE is also a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the mechanism of action of this enzyme. However, TFE has some limitations. It is a toxic compound that can be hazardous if not handled properly. Additionally, TFE has a strong odor that can be unpleasant and may require special handling procedures.

Future Directions

There are several future directions for research on TFE. One area of interest is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. TFE has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, making it a potential candidate for drug development. Additionally, TFE has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of TFE in these applications.

Synthesis Methods

One of the most common methods of synthesizing TFE is through the reaction of 2-methylpyrrolidine with trifluoroacetyl chloride in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained through simple distillation. Other methods of synthesis include the reaction of 2-methylpyrrolidine with trifluoromethyl ketone or the reaction of 2-methylpyrrolidine with 2,2,2-trifluoroacetaldehyde.

Scientific Research Applications

TFE has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. TFE has been used to study the mechanism of action of acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, TFE has been used in the synthesis of novel fluorinated compounds and as a solvent in organic chemistry.

properties

CAS RN

14719-28-9

Product Name

2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C7H10F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3

InChI Key

BQWMMFLICUKKOE-UHFFFAOYSA-N

SMILES

CC1CCCN1C(=O)C(F)(F)F

Canonical SMILES

CC1CCCN1C(=O)C(F)(F)F

synonyms

Pyrrolidine, 2-methyl-1-(trifluoroacetyl)- (8CI)

Origin of Product

United States

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